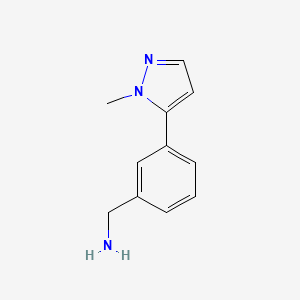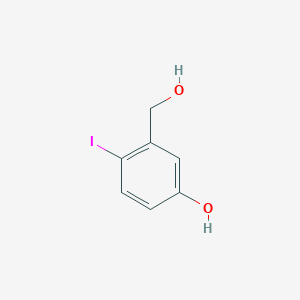
3-(Hydroxymethyl)-4-iodophenol
Descripción general
Descripción
“3-(Hydroxymethyl)-4-iodophenol” is a compound that contains a phenol group, a hydroxymethyl group, and an iodine atom. The hydroxymethyl group consists of a methylene bridge bonded to a hydroxyl group, making it an alcohol .
Synthesis Analysis
While specific synthesis methods for “3-(Hydroxymethyl)-4-iodophenol” were not found, hydroxymethyl groups are often introduced into molecules through reactions with formaldehyde or similar compounds .Chemical Reactions Analysis
The chemical reactions of “3-(Hydroxymethyl)-4-iodophenol” would likely involve the phenol group, the hydroxymethyl group, or the iodine atom. Phenols are acidic and can undergo reactions such as E1 and E2 eliminations . Hydroxymethyl groups can participate in various reactions, including those involving the formation of ethers and esters .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Hydroxymethyl)-4-iodophenol” would depend on factors such as its molecular structure and the nature of its functional groups. These properties could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Biological and Complexing Activity
- 3-Hydroxymethyl-4-iodophenol, due to its hydroxymethyl group, shows promise in the synthesis of biologically potent substances and complexing agents. This compound is particularly notable for its potential in synthesizing 3-hydroxymethyl-1,4-dihydro-4-oxoquinoline, a compound with significant binding and complexing activity (Milata, Bella, & Kurinec, 2019).
Chemiluminescence Enhancement
- Phenolic compounds like 3-(Hydroxymethyl)-4-iodophenol have been used to enhance the peroxidase-catalyzed chemiluminescence (CL) reaction of luminol with hydrogen peroxide. They are found to be more effective than other enhancers, like 4-iodophenol, in producing a stronger and longer-lasting enhancement of the CL reaction (Kuroda, Shimoda, Wada, & Nakashima, 2000).
Immunodot and Western Blotting Signal Enhancement
- 4-Iodophenol, similar to 3-(Hydroxymethyl)-4-iodophenol, has been used to enhance signals in luminol-based immunodot and Western blotting assays. It significantly increases detection sensitivity, demonstrating the potential of similar iodophenols in biochemical assays (Leong & Fox, 1988).
Antitumor Agents
- Aminoacridine derivatives, which can include compounds like 4-hydroxymethyl-3-aminoacridine, show notable chemical and biological properties in the field of antitumor agents. The synthesis of these compounds, potentially involving hydroxymethyl-iodophenols, allows for innovative studies in cell distribution and dynamics (Peixoto et al., 2009).
Synthesis of Hydroxyphenol Derivatives
- Hydroxyphenol derivatives, including those similar to 3-(Hydroxymethyl)-4-iodophenol, have been synthesized for various applications. For example, 4-(4-n-hexyloxyphenyl) − 2-methyl-3-butyn-2-ol, synthesized through a reaction involving 4-iodophenol, serves as an intermediary compound in laboratory reagents and has notable optical properties (Praveenkumar et al., 2021).
Nanoparticle Synthesis and Biomedical Applications
- Polyphenol-containing nanoparticles, like those derived from hydroxymethyl-iodophenols, have extensive applications in bioimaging, therapeutic delivery, and other biomedical applications. They demonstrate remarkable versatility in biodetection, multimodal bioimaging, and cancer therapeutics (Guo et al., 2021).
Metabolism and Endocrine-Disrupting Activity
- The metabolism of benzophenone-3 (BP-3), a compound structurally similar to 3-(Hydroxymethyl)-4-iodophenol, has been extensively studied. BP-3's metabolism in liver microsomes and its endocrine-disrupting activity highlight the significance of similar compounds in toxicological and pharmacological research (Watanabe et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(hydroxymethyl)-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWYBXMOICALJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640481 | |
| Record name | 3-(Hydroxymethyl)-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-4-iodophenol | |
CAS RN |
915707-73-2 | |
| Record name | 3-(Hydroxymethyl)-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



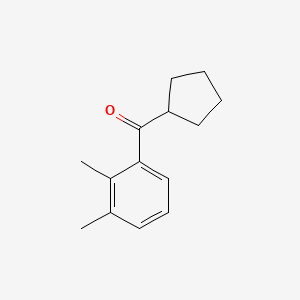
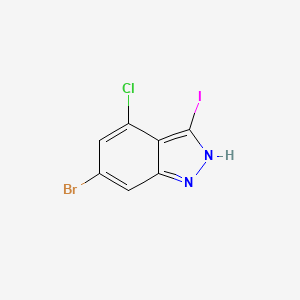
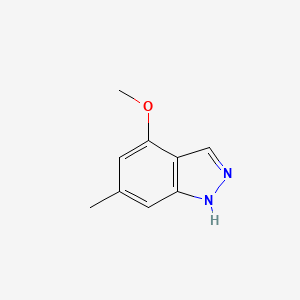

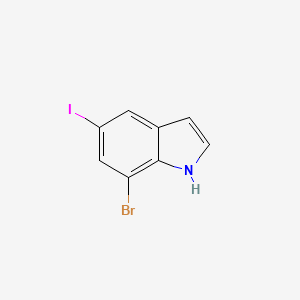
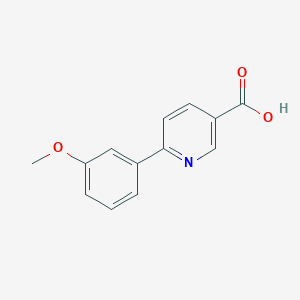
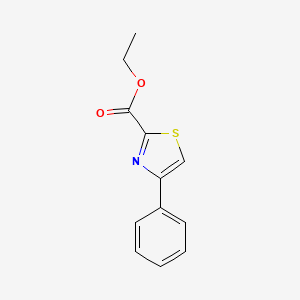
![Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate](/img/structure/B1604275.png)

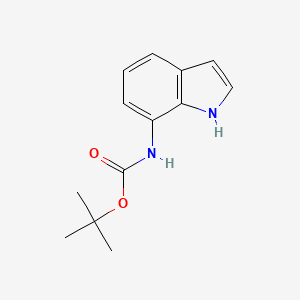
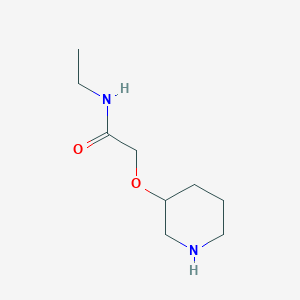
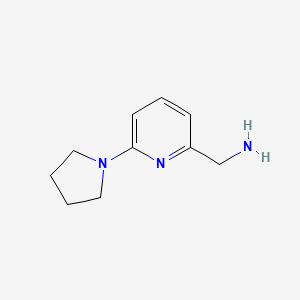
![4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1604286.png)
